molecular formula C20H21ClN2O3 B2719791 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941979-28-8

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2719791
CAS No.: 941979-28-8
M. Wt: 372.85
InChI Key: ONCAAQKYWADGSO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic small molecule acetamide derivative of interest in pharmacological and medicinal chemistry research. Compounds within this structural class, featuring a chlorophenoxyacetamide core linked to a phenyl ring substituted with a 2-oxopiperidine group, have been identified in scientific studies as possessing significant bioactivity. Research on a closely related molecule, N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz), has demonstrated a strong inhibitory effect on osteoclastogenesis—the process of bone-resorbing osteoclast cell formation . This suggests potential research applications for this chemical family in targeting abnormal bone resorption, as seen in conditions like osteoporosis . The mechanism of action for such compounds is believed to involve the suppression of the RANKL-induced signaling pathways, including PI3K/Akt, NF-κB, and MAPKs, which are critical for osteoclast differentiation and activity . This ultimately leads to the downregulation of key osteoclast transcription factors, such as NFATc1, and suppresses the expression of osteoclast-specific marker genes . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and applications of this compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-14-5-8-16(12-18(14)23-11-3-2-4-20(23)25)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAAQKYWADGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 4-chlorophenoxyacetyl chloride.

    Coupling with the Phenylamine Derivative: The 4-chlorophenoxyacetyl chloride is then reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. This step forms the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: Researchers may study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • The benzothiazole substituent in introduces π-π stacking capabilities, which may enhance binding to aromatic residues in enzyme active sites.
  • The absence of the 4-chlorophenoxy group in reduces halogen-mediated interactions but retains the 2-oxopiperidinyl motif for conformational flexibility.

Heterocyclic Variants with Modified Piperidinone Moieties

Compounds with heterocyclic systems replacing or modifying the 2-oxopiperidinyl group:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Notes References
2-(4-Chloro-6-Oxopyridazin-1(6H)-yl)-N-(4-Methyl-3-(N-(2-(Pyridin-2-yl)Ethyl)Sulfamoyl)Phenyl)Acetamide C₂₀H₂₀ClN₅O₄S 461.92 Pyridazinone ring and sulfamoyl group PRMT5 inhibitor; high selectivity
2-[1-(Chloroacetyl)-3-Oxopiperazin-2-yl]-N-(4-Methylphenyl)Acetamide C₁₅H₁₈ClN₃O₃ 323.77 Piperazine ring with chloroacetyl substitution Irritant; potential protease inhibition

Key Observations :

  • The pyridazinone ring in introduces a planar heterocycle, favoring interactions with enzymes like PRMT3.
  • The piperazine derivative in exhibits increased polarity due to the chloroacetyl group, which may limit membrane permeability compared to the target compound.

Pharmacological Profiles of Related Acetamide Derivatives

Compound Name Target/Activity Potency (IC₅₀ or EC₅₀) Selectivity Notes References
2-[[4-Amino-5-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Phenoxyphenyl)Acetamide Metalloproteinase II (MPII) inhibitor Low nM range Optimized ADMET properties; high solubility
2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxothiazolidin-5-ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)Acetamide Antitumor agent <1 µM Topoisomerase II inhibition

Key Observations :

  • The triazole-thioacetamide in demonstrates how sulfur-containing groups improve metal-binding affinity, relevant to metalloenzyme inhibition.
  • The thiazolidinone scaffold in highlights the role of conjugated systems in enhancing cytotoxic activity.

Physicochemical and ADMET Considerations

  • Molecular Weight : The target compound (estimated MW ~400–450) falls within the acceptable range for drug-likeness (≤500), similar to and .
  • Solubility: Piperidinone and acetamide groups in the target compound may improve aqueous solubility over purely aromatic analogs .

Biological Activity

2-(4-Chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide, also known by its CAS number 941979-28-8, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorophenoxy group , a methyl-substituted phenyl ring , and an oxopiperidinyl moiety . Its IUPAC name reflects these structural components, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC20H21ClN2O3
Molecular Weight374.85 g/mol
CAS Number941979-28-8
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound has been shown to modulate enzyme activity, which can lead to significant biological effects.
  • Receptors : It may bind to specific receptors, influencing cellular signaling pathways.

The exact mechanism remains an area of ongoing research, but preliminary studies suggest that it may inhibit pathways involved in osteoclastogenesis and bone resorption.

Inhibition of Osteoclastogenesis

A notable study explored the compound's effects on osteoclastogenesis, the process by which osteoclasts (bone-resorbing cells) are formed. The findings indicated that:

  • In vitro Studies : The compound significantly inhibited the formation of mature osteoclasts in cultures treated with RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). It altered mRNA expression levels of osteoclast-specific marker genes and suppressed bone resorption activity.
    • Methodology :
      • Bone marrow macrophages (BMMs) were treated with M-CSF and RANKL.
      • TRAP staining assays were utilized to assess osteoclast formation.
    • Results : The compound reduced the number of mature osteoclasts and inhibited F-actin belt formation, critical for osteoclast function .

In Vivo Efficacy

In vivo studies using an ovariectomy (OVX)-induced bone loss model demonstrated that treatment with the compound prevented bone loss associated with estrogen deficiency. Mice treated with the compound showed:

  • Bone Density Preservation : Microcomputed tomography (micro-CT) analysis revealed maintained bone density compared to control groups.
  • Biochemical Markers : Serum analysis indicated reduced levels of markers associated with bone resorption .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound:

Compound NameKey DifferencesBiological Activity
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamideLacks oxopiperidinyl moietyLower inhibition of osteoclastogenesis
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamideDifferent position of oxopiperidinyl moietySimilar but less potent

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